

# An In-depth Technical Guide to Hydrocarbostyril: Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Hydrocarbostyril	
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### **Abstract**

**Hydrocarbostyril**, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic aromatic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its versatile structure has been extensively utilized in medicinal chemistry to develop a range of therapeutic agents targeting various biological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant biological activities of the **hydrocarbostyril** core. Detailed experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways are included to serve as a valuable resource for researchers in drug discovery and development.

### **Chemical Structure and Identification**

**Hydrocarbostyril** is a bicyclic compound consisting of a benzene ring fused to a dihydropyridinone ring. The core structure is characterized by a lactam (a cyclic amide) integrated into a six-membered heterocyclic ring.

Systematic IUPAC Name: 3,4-dihydro-1H-quinolin-2-one[1]



Synonyms: 3,4-Dihydro-2(1H)-quinolinone, Di**hydrocarbostyril**, 1,2,3,4-Tetrahydro-2-oxoquinoline[2]

### Chemical Identifiers:

CAS Number: 553-03-7[1][2]

Molecular Formula: C<sub>9</sub>H<sub>9</sub>NO[1][2]

InChl: InChl=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)[1][2]

InChlKey: TZOYXRMEFDYWDQ-UHFFFAOYSA-N[1][2]

SMILES: C1CC(=0)NC2=CC=C21[1][2]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **hydrocarbostyril** is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Reference
Molecular Weight	147.17 g/mol	[1][2]
Appearance	White to cream to pale brown powder	[3]
Melting Point	163-171 °C	[3]
Boiling Point	Data not readily available	
Solubility	15.9 μg/mL at pH 7.4	[1]
рКа	Data not readily available	

# Synthesis of the Hydrocarbostyril Core

The **hydrocarbostyril** scaffold can be synthesized through various chemical strategies. The following sections detail the experimental protocols for some of the key methods.



### Reduction of Quinolin-2(1H)-ones

A mild and selective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the reduction of the corresponding quinolin-2(1H)-ones using a Samarium(II) iodide/water/methanol system.[4][5]

Experimental Protocol: Selective Reduction of Quinolin-2(1H)-ones with Sml<sub>2</sub>/H<sub>2</sub>O/MeOH[4][5]

 Materials: Quinolin-2(1H)-one substrate, Samarium(II) iodide (SmI<sub>2</sub>) solution in THF (0.1 M), Methanol (MeOH), Water (H<sub>2</sub>O), Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>), Brine, Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), Ethyl acetate (EtOAc), Petroleum ether.

#### Procedure:

- $\circ$  To a stirred solution of the quinolin-2(1H)-one substrate (0.2 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere at room temperature, add methanol (0.32 mL, 8.0 mmol) and water (14.4  $\mu$ L, 0.8 mmol).
- Add SmI<sub>2</sub> solution in THF (0.1 M, 4.8 mL, 0.48 mmol) dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2(1H)-one.



### Photocyclization of N-Arylacrylamides

Visible-light-induced photoredox cyclization of N-arylacrylamides provides an efficient and metal-free route to dihydroquinolinones.[6][7]

Experimental Protocol: Photoredox Cyclization of N-Arylacrylamides[7]

 Materials: N-arylacrylamide substrate, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as photocatalyst, Acetonitrile (CH₃CN, anhydrous), Nitrogen gas, Saturated aqueous sodium carbonate, Ethyl acetate, Anhydrous sodium sulfate.

#### Procedure:

- In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv)
  and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%) in anhydrous acetonitrile (1 mL, 0.2 M).
- Degas the reaction mixture by applying vacuum and backfilling with nitrogen three times.
- Irradiate the stirred mixture with a 35 W blue LED lamp for 48 hours at room temperature.
- After the reaction is complete (monitored by TLC), quench with saturated aqueous sodium carbonate.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the pure dihydroquinolinone product.

# Intramolecular Arene C(sp²)-H Amidation

Ruthenium-catalyzed intramolecular C-H amidation of 1,4,2-dioxazol-5-ones offers a direct pathway to dihydroquinolin-2-ones.[8][9]

Experimental Protocol: Ru-Catalyzed Intramolecular C-H Amidation[8]



- Materials: 1,4,2-Dioxazol-5-one substrate, [Ru(p-cymene)(L-proline)Cl], Silver hexafluoroantimonate (AgSbF<sub>6</sub>), 2,2,2-Trifluoroethanol (TFE, dry), Ethyl acetate, Celite.
- Procedure:
  - In a glove box, add [Ru(p-cymene)(L-proline)Cl] (10 mol%, 3.8 mg) and AgSbF<sub>6</sub> (10 mol%, 3.4 mg) to a vial.
  - Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.
  - In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol) in dry TFE (0.5 mL).
  - Transfer the substrate solution to the catalyst mixture.
  - Seal the reaction vial and stir at 50 °C for 12 hours.
  - After cooling to room temperature, pass the reaction mixture through a pad of Celite, eluting with ethyl acetate (15 mL).
  - Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the dihydroquinolin-2-one product.

# **Biological Activities and Signaling Pathways**

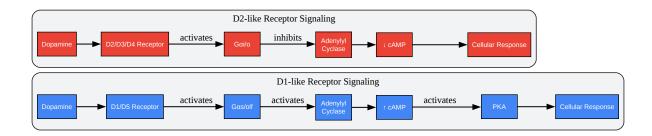
The **hydrocarbostyril** nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, primarily targeting the central nervous system and cardiovascular system.

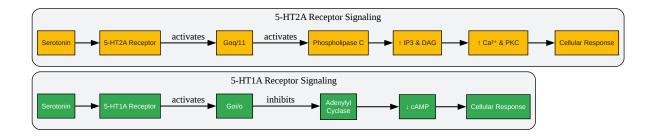
# **Dopamine and Serotonin Receptor Modulation**

Many **hydrocarbostyril**-based drugs, such as the atypical antipsychotic aripiprazole, act as modulators of dopamine and serotonin receptors.[1] Aripiprazole exhibits partial agonism at dopamine D<sub>2</sub> and serotonin 5-HT<sub>1a</sub> receptors and antagonism at serotonin 5-HT<sub>2a</sub> receptors. This complex pharmacology is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.

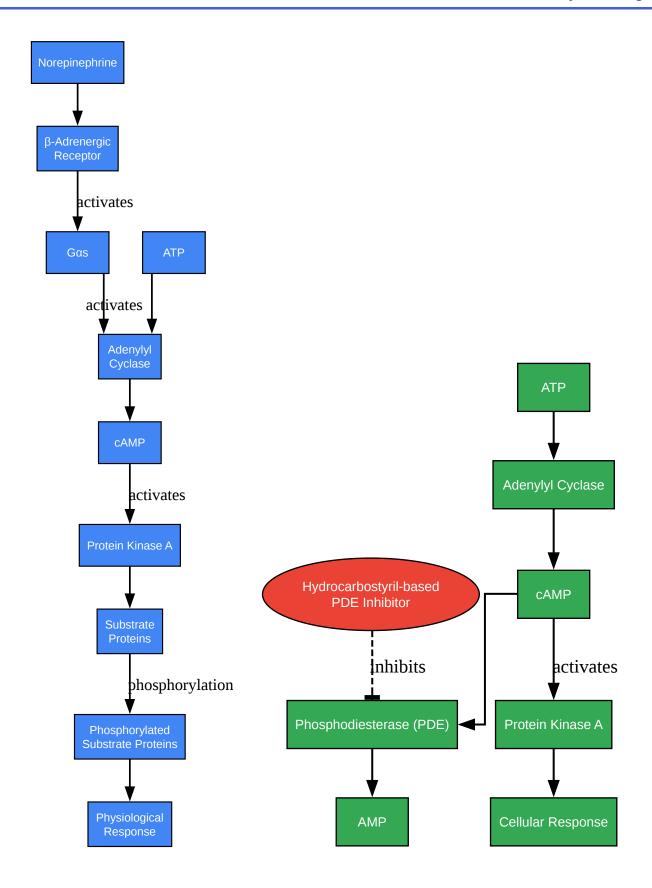


Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to G $\alpha$ s/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. D2-like receptors, on the other hand, couple to G $\alpha$ i/o to inhibit adenylyl cyclase and decrease cAMP levels.[10][11]

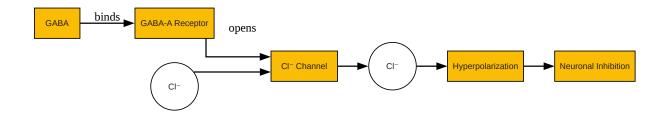












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